1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Overview
Description
1-(4-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide, also known as CMP-oxopyridine-3-carboxamide, is a small molecule that has been widely studied for its potential applications in scientific research. CMP-oxopyridine-3-carboxamide is a synthetic compound that has been used to study various biological and biochemical processes, including enzyme inhibition, protein-protein interaction, and cell signaling pathways. This molecule has also been investigated for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : A series of new derivatives, including 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives, have been synthesized and characterized. These derivatives were developed via cyclization of key intermediates with different 2-arylidenemalononitrile, indicating potential in chemical synthesis and compound development (Khalifa, Al-Omar, & Nossier, 2017).
Crystal Structure Analysis : Studies on the crystal structures of anticonvulsant enaminones, including compounds structurally related to 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide, have revealed insights into their hydrogen bonding patterns and conformational characteristics (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Potential : Compounds with structural similarities have been evaluated for their in vitro antibacterial and antifungal activities, highlighting potential applications in antimicrobial research (Desai, Dodiya, & Shihora, 2011).
Molecular Interactions and Applications
NMR and X-ray Diffraction Studies : Studies involving NMR and X-ray diffraction have provided valuable information on the tautomeric structures and molecular interactions of related compounds, furthering the understanding of their chemical behavior (Quiroga et al., 1999).
Potential Radiotracer Development : Research on compounds with structural similarities has explored their feasibility as radiotracers for studying specific receptors in the brain, demonstrating potential applications in medical imaging (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antifungal Activities : Various synthesized compounds related to 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide have shown significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Mechanism of Action
Target of Action
A similar compound, a derivative of piperazine, has been found to exhibit significant effects on allergic asthma and allergic itching . This suggests that the compound may interact with H1 receptors, which are known to play a crucial role in allergic reactions .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may act as an antagonist to h1 receptors . Antagonists to H1 receptors have a higher affinity to these receptors than histamine, the compound that causes allergies when present in excessive amounts .
Biochemical Pathways
It can be inferred from similar compounds that it may affect the histamine pathway, given its potential interaction with h1 receptors .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching , suggesting that this compound may have similar effects.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPOCKKKMMINTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126290 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1,2-dihydro-N-(4-methoxyphenyl)-2-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
CAS RN |
400077-70-5 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1,2-dihydro-N-(4-methoxyphenyl)-2-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400077-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-1,2-dihydro-N-(4-methoxyphenyl)-2-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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